

# A Comprehensive Spectroscopic Guide to 1H-imidazole-2-carbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1H-imidazole-2-carbaldehyde

Cat. No.: B121022

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for **1H-imidazole-2-carbaldehyde**, a pivotal heterocyclic aldehyde in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of **1H-imidazole-2-carbaldehyde**. The presence of tautomers and the potential for hydrate formation in certain solvents can lead to complex spectra.

### 1.1. <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **1H-imidazole-2-carbaldehyde** typically exhibits signals corresponding to the aldehyde proton, the two imidazole ring protons, and the N-H proton. Chemical shifts can vary depending on the solvent and concentration.

Proton Assignment	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Coupling Constant (J) in Hz	Notes
Aldehyde (-CHO)	~9.63	Singlet	-	The chemical shift of this proton is highly characteristic.
Imidazole Ring (H4/H5)	~7.15 - 7.45	Doublet, Doublet	~1.2	Two distinct signals are typically observed for the non-equivalent ring protons. <a href="#">[1]</a>
Imidazole Ring (N-H)	Broad signal	-	-	Often a broad signal due to exchange; its position is solvent-dependent.

## 1.2. $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl carbon of the aldehyde is a key diagnostic signal.

Carbon Assignment	Chemical Shift ( $\delta$ ) in ppm (DMSO-d <sub>6</sub> )	Notes
Aldehyde (C=O)	~181.3	The downfield chemical shift is characteristic of an aldehyde carbonyl carbon. <a href="#">[2]</a>
Imidazole Ring (C2)	~145.6	Carbon atom to which the aldehyde is attached. <a href="#">[2]</a>
Imidazole Ring (C4)	~122.7	One of the two non-equivalent methine carbons in the imidazole ring. <a href="#">[2]</a>
Imidazole Ring (C5)	~131.9	The other non-equivalent methine carbon in the imidazole ring. <a href="#">[2]</a>

### 1.3. Experimental Protocol: NMR Spectroscopy

- Objective: To acquire high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra of **1H-imidazole-2-carbaldehyde**.
- Instrumentation: A 300 MHz or higher NMR spectrometer.[\[1\]](#)
- Procedure:
  - Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a 5 mm NMR tube.[\[1\]](#)
  - <sup>1</sup>H NMR Acquisition: The spectrometer is tuned and shimmed for the sample. A standard one-dimensional <sup>1</sup>H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.[\[1\]](#)
  - <sup>13</sup>C NMR Acquisition: A proton-decoupled <sup>13</sup>C NMR spectrum is acquired. A larger number of scans is typically required compared to <sup>1</sup>H NMR to obtain adequate signal intensity.[\[1\]](#)
  - Data Processing: The acquired free induction decays (FIDs) are processed using a Fourier transform, followed by phase and baseline correction.

- Referencing: Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the residual solvent peak (e.g., DMSO at 2.50 ppm for  $^1\text{H}$  and 39.52 ppm for  $^{13}\text{C}$ ) or an internal standard like tetramethylsilane (TMS).<sup>[1][3]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the characteristic functional groups present in **1H-imidazole-2-carbaldehyde**.

### 2.1. IR Spectral Data

Vibrational Mode	Frequency ( $\text{cm}^{-1}$ )	Intensity
N-H Stretch (imidazole)	~3100	Medium-Broad
C-H Stretch (aromatic)	~3000-3100	Medium
C=O Stretch (aldehyde)	~1685	Strong
C=N Stretch (imidazole ring)	~1580	Medium-Strong
C=C Stretch (imidazole ring)	~1400-1475	Medium-Strong

### 2.2. Experimental Protocol: IR Spectroscopy

- Objective: To obtain the infrared spectrum of **1H-imidazole-2-carbaldehyde** to identify its functional groups.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Procedure (Attenuated Total Reflectance - ATR):
  - Background Spectrum: A background spectrum of the empty ATR crystal is recorded to correct for atmospheric  $\text{CO}_2$  and  $\text{H}_2\text{O}$ .<sup>[3]</sup>
  - Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring good contact.<sup>[3]</sup>

- Spectrum Acquisition: The sample spectrum is acquired, typically by co-adding 16 to 32 scans at a resolution of  $4\text{ cm}^{-1}$  over a range of  $4000\text{-}400\text{ cm}^{-1}$ .[\[3\]](#)
- Data Processing: The final IR spectrum is generated by automatic subtraction of the background spectrum from the sample spectrum.[\[3\]](#)
- Procedure (KBr Pellet):
  - Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.[\[1\]](#)
  - Spectrum Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is used for correction.[\[1\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **1H-imidazole-2-carbaldehyde**. The compound has a molecular formula of  $\text{C}_4\text{H}_4\text{N}_2\text{O}$  and a molecular weight of approximately  $96.09\text{ g/mol}$ .[\[4\]](#)

### 3.1. Mass Spectrometry Data

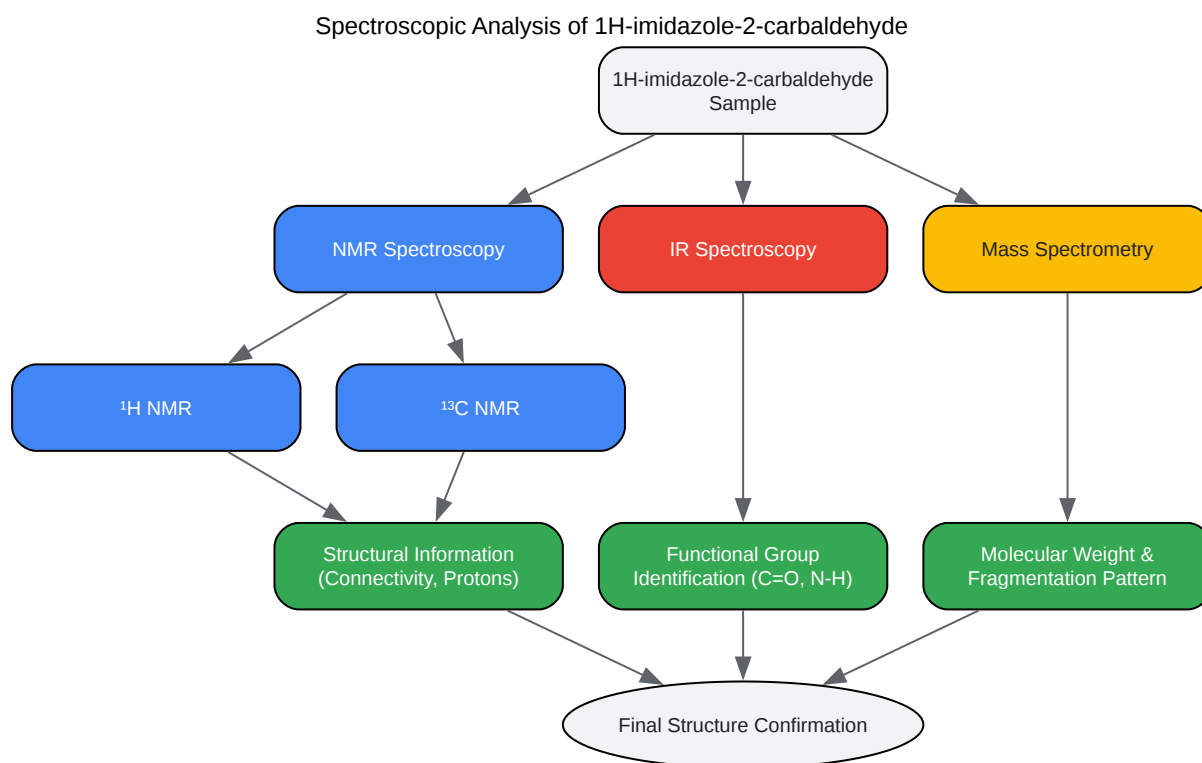
m/z Value	Relative Intensity	Proposed Fragment Ion	Notes
96	High	$[\text{M}]^+$	Molecular ion peak. <a href="#">[5]</a>
95	Moderate	$[\text{M}-\text{H}]^+$	Loss of a hydrogen atom. <a href="#">[1]</a>
68	High	$[\text{M}-\text{CO}]^+$	Loss of carbon monoxide, a characteristic fragmentation of aldehydes. <a href="#">[1]</a>

### 3.2. Experimental Protocol: Mass Spectrometry

- Objective: To determine the molecular weight and fragmentation pattern of **1H-imidazole-2-carbaldehyde**.
- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.[\[1\]](#)
- Procedure:
  - Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) interface.[\[1\]](#)
  - Ionization: Electron ionization is performed at a standard energy of 70 eV.[\[1\]](#)
  - Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
  - Detection: The abundance of each ion is measured, and a mass spectrum is generated.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **1H-imidazole-2-carbaldehyde**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **1H-imidazole-2-carbaldehyde**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]
- 4. 1H-imidazole-2-carbaldehyde | C<sub>4</sub>H<sub>4</sub>N<sub>2</sub>O | CID 24955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Imidazole-2-carboxaldehyde [webbook.nist.gov]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 1H-imidazole-2-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121022#spectroscopic-data-of-1h-imidazole-2-carbaldehyde-nmr-ir-mass]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)